

# An In-Depth Technical Guide to 6-Amino-1,3-benzodioxole-5-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Amino-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B1331518

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**6-Amino-1,3-benzodioxole-5-carbaldehyde**, also known as 6-aminopiperonal, is a versatile organic compound with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a benzodioxole ring system with both amino and aldehyde functional groups, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the field.

## Physicochemical Properties

**6-Amino-1,3-benzodioxole-5-carbaldehyde** is a yellow to orange solid.<sup>[1]</sup> Its core structure consists of a benzene ring fused to a 1,3-dioxole ring, with an amino group at the 6-position and a carbaldehyde group at the 5-position. This arrangement of functional groups imparts specific reactivity and potential for further chemical modifications.

## Structural and General Data

A summary of the key identification and physical properties of **6-Amino-1,3-benzodioxole-5-carbaldehyde** is presented in the table below.

Property	Value	Reference
IUPAC Name	6-Amino-1,3-benzodioxole-5-carbaldehyde	[1]
Synonyms	6-aminopiperonal, 6-aminobenzo[d][1,2]dioxole-5-carbaldehyde	[1]
CAS Number	23126-68-3	[1][3][4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>3</sub>	[1]
Molecular Weight	165.15 g/mol	[1]
Appearance	Yellow to orange solid	[1]

## Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for **6-Amino-1,3-benzodioxole-5-carbaldehyde**.

Property	Value	Conditions	Reference
Melting Point	107 °C	[1]	
Boiling Point (Predicted)	348.5 ± 42.0 °C	760 mmHg	[1][3]
Density (Predicted)	1.441 ± 0.06 g/cm <sup>3</sup>	[1][3]	
pKa (Predicted)	0.65 ± 0.20	[1]	
Flash Point (Predicted)	214.1 °C	[3]	

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Amino-1,3-benzodioxole-5-carbaldehyde** is not readily available in the searched literature, a plausible and widely used method for the formylation of electron-rich aromatic rings is the Vilsmeier-

Haack reaction.[2][5] The starting material for this synthesis would likely be 5-amino-1,3-benzodioxole.

## Proposed Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride ( $\text{POCl}_3$ ). [2][5]

Reaction Scheme:



[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis of **6-Amino-1,3-benzodioxole-5-carbaldehyde**.

General Procedure:

- **Formation of the Vilsmeier Reagent:** In a cooled, inert atmosphere, phosphorus oxychloride is slowly added to N,N-dimethylformamide with stirring. The reaction is typically exothermic and forms the electrophilic chloroiminium salt (Vilsmeier reagent).
- **Formylation:** The starting material, 5-amino-1,3-benzodioxole, dissolved in a suitable solvent, is then added to the freshly prepared Vilsmeier reagent. The electron-donating amino group activates the aromatic ring, directing the formylation to the ortho position. The reaction temperature is dependent on the reactivity of the substrate and typically ranges from 0 °C to 80 °C.[2]
- **Workup:** The reaction mixture is then hydrolyzed, usually by the addition of water or an aqueous base, to convert the intermediate iminium salt to the final aldehyde product.
- **Purification:** The crude product can be purified by standard laboratory techniques such as recrystallization or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would need to be optimized for this particular synthesis.

## Spectroscopic Characterization

Detailed experimental spectroscopic data for **6-Amino-1,3-benzodioxole-5-carbaldehyde** is not available in the public domain. However, based on the known spectra of similar 1,3-benzodioxole derivatives, the expected spectral characteristics can be predicted.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (likely a singlet downfield,  $\sim 9\text{-}10$  ppm), the protons of the methylenedioxy group (a singlet around 6 ppm), and the protons of the amino group (a broad singlet).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the carbonyl carbon of the aldehyde group (downfield,  $\sim 190$  ppm), and the carbon of the methylenedioxy bridge.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around  $3300\text{-}3500\text{ cm}^{-1}$ ), the C=O stretching of the aldehyde (around  $1670\text{-}1690\text{ cm}^{-1}$ ), and C-O-C stretching of the dioxole ring.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound ( $165.15\text{ g/mol}$ ).

## Biological Activity and Applications

While specific biological activities for **6-Amino-1,3-benzodioxole-5-carbaldehyde** are not extensively documented, the 1,3-benzodioxole moiety is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiepileptic properties.<sup>[6]</sup>

Derivatives of this compound are utilized in several key areas:

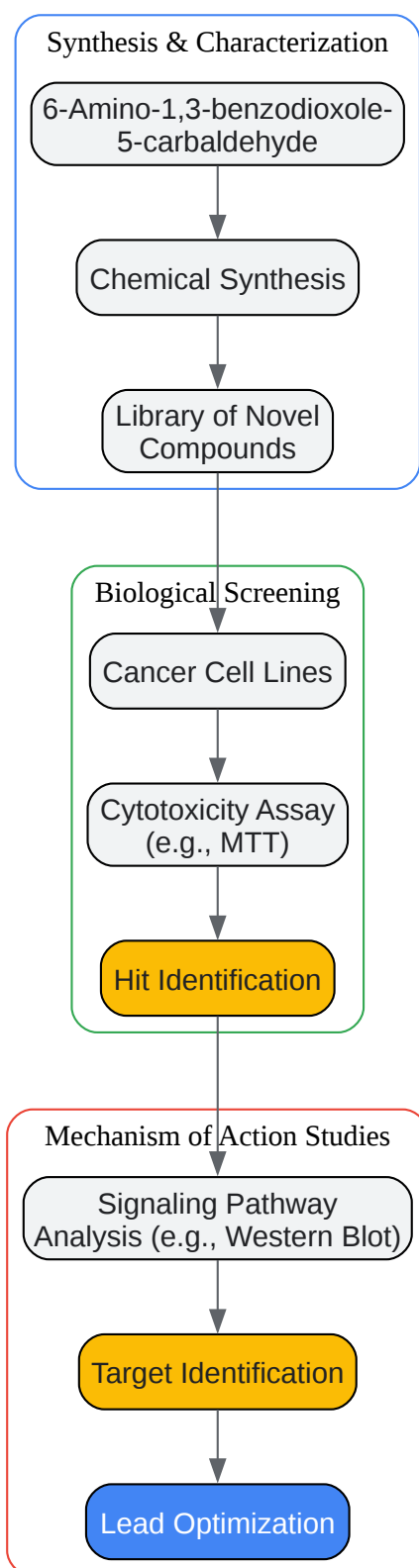
- Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel drug candidates, including potential antimicrobial and anticancer agents.<sup>[7]</sup> The amino and

aldehyde groups provide convenient handles for further chemical modifications to generate diverse molecular libraries for drug discovery.

- Organic Synthesis: As a bifunctional molecule, it is a valuable building block for the construction of more complex organic structures.<sup>[7]</sup>
- Biochemical Research: The structural features of this compound make it a candidate for studying enzyme interactions, potentially acting as a probe to understand biological mechanisms.<sup>[7]</sup>

## Potential Signaling Pathway Involvement

Given its role as a building block for pharmacologically active molecules, it is plausible that derivatives of **6-Amino-1,3-benzodioxole-5-carbaldehyde** could interact with various cellular signaling pathways. For instance, many anticancer agents target pathways involved in cell cycle regulation and apoptosis. A hypothetical workflow for screening the biological activity of a novel derivative is presented below.



[Click to download full resolution via product page](#)

Figure 2: A generalized workflow for the development of new drugs.

## Conclusion

**6-Amino-1,3-benzodioxole-5-carbaldehyde** is a compound of significant interest due to its versatile chemical nature and its potential as a precursor for a variety of biologically active molecules. While detailed experimental data is somewhat limited in publicly accessible sources, its structural similarity to other well-characterized benzodioxoles allows for reliable predictions of its properties and reactivity. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-aminobenzo[1,3]dioxole-5-carbaldehyde | 23126-68-3 [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 6-Amino-1,3-benzodioxole-5-carbaldehyde | 23126-68-3 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 6-Amino-1,3-benzodioxole-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331518#physicochemical-properties-of-6-amino-1-3-benzodioxole-5-carbaldehyde]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)